Silicon dihydroxyl phthalocyanine

Description

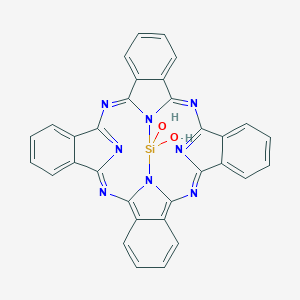

Structure

3D Structure

Properties

IUPAC Name |

38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N8O2Si/c41-43(42)39-29-21-13-5-6-14-22(21)31(39)37-27-19-11-3-4-12-20(19)28(34-27)38-32-24-16-8-7-15-23(24)30(40(32)43)36-26-18-10-2-1-9-17(18)25(33-26)35-29/h1-16,41-42H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEIGECHKXPQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N8O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399115 |

Source

|

| Record name | Silicon phthalocyanine dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19333-15-4 |

Source

|

| Record name | Silicon phthalocyanine dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon phthalocyanine dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Rational Design of Silicon Dihydroxyl Phthalocyanine Derivatives

Foundational Synthesis Routes of Silicon Dihydroxyl Phthalocyanine (B1677752)

The construction of silicon dihydroxyl phthalocyanine, SiPc(OH)₂, begins with the formation of the phthalocyanine macrocycle, a large, aromatic ring system. This is followed by the insertion of the central silicon atom, which can then be converted to the dihydroxyl derivative.

Core Macrocycle Formation Approaches

The phthalocyanine macrocycle is typically formed through the cyclotetramerization of phthalic acid derivatives. acs.org The most common precursor is phthalonitrile (B49051). In a typical synthesis, four phthalonitrile molecules are condensed in the presence of a high-boiling solvent and a nitrogen base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or with a lithium alkoxide. nih.gov This reaction leads to the formation of the metal-free phthalocyanine (H₂Pc).

The general reaction can be represented as:

4 C₆H₄(CN)₂ → (C₈H₄N₂)₄H₂

This process can also utilize other phthalic acid derivatives like phthalic anhydride, phthalimide, or diiminoisoindoline. acs.org The choice of precursor and reaction conditions can influence the yield and purity of the resulting macrocycle.

Silicon Insertion Strategies

Once the phthalocyanine macrocycle is formed, the next crucial step is the insertion of the silicon atom. A common method involves the reaction of the pre-formed metal-free phthalocyanine (H₂Pc) with a silicon source, such as silicon tetrachloride (SiCl₄) or trichlorosilane (B8805176) (HSiCl₃), in a high-boiling solvent like quinoline. nih.gov This reaction typically requires elevated temperatures.

The initial product of this reaction is silicon phthalocyanine dichloride (SiPcCl₂). This intermediate is then hydrolyzed to yield the target compound, this compound (SiPc(OH)₂). The hydrolysis is usually achieved by treating SiPcCl₂ with water or a base. nih.gov

An alternative route involves the direct synthesis of SiPcCl₂ from phthalonitrile and SiCl₄ in a one-pot reaction, bypassing the isolation of the metal-free phthalocyanine. nih.gov Regardless of the method, SiPcCl₂ is the key precursor for obtaining SiPc(OH)₂.

Functionalization at Axial Positions

A distinguishing feature of silicon phthalocyanines is the presence of two axial coordination sites on the central silicon atom, perpendicular to the plane of the macrocycle. These axial positions provide a versatile platform for introducing a wide range of functional groups, which can significantly modulate the molecule's solubility, aggregation behavior, electronic properties, and reactivity. researchgate.netrsc.org

Strategies for Symmetric Axial Functionalization

Symmetric functionalization, where two identical ligands are attached to the axial positions, is the most common approach. This is typically achieved by reacting silicon phthalocyanine dichloride (SiPcCl₂) with a twofold excess of a nucleophile, such as an alcohol, phenol, or silanol. researchgate.networldscientific.com

For example, the reaction of SiPcCl₂ with a primary alcohol (R-OH) in the presence of a base yields a symmetrically disubstituted silicon phthalocyanine with two alkoxy ligands.

SiPcCl₂ + 2 R-OH → SiPc(OR)₂ + 2 HCl

A wide variety of functional groups have been introduced symmetrically, including long alkyl chains to improve solubility in organic solvents, and bulky groups to prevent aggregation. rsc.org The synthesis of axially bis-substituted silicon phthalocyanines with groups like 2-(3,4-dimethoxyphenyl)ethanol has been reported, starting from SiPcCl₂. researchgate.net Similarly, silicon phthalocyanines bearing axial phenoxyl groups with ester or phosphonate (B1237965) functionalities have been prepared for potential applications in dye-sensitized solar cells. worldscientific.com

| Axial Ligand | Precursor | Key Features of Product | Reference |

| Hydroxyl (-OH) | SiPcCl₂ | Key intermediate for further functionalization | nih.gov |

| 2-(3,4-dimethoxyphenyl)ethoxy | SiPcCl₂ | Symmetrically disubstituted | researchgate.net |

| Phenoxy with ester/phosphonate groups | SiPcCl₂ | Potential for attachment to metal oxides | worldscientific.com |

| Siloxy with alkylamine termini | SiPcCl₂ | Investigated for photophysical properties | acs.org |

| [(2E)-3-[4-(dimethylamino)phenyl]-1-(4-phenoxy)prop-2-en-1-one] | SiPcCl₂ | Synthesized for biological studies | nih.gov |

| Prop-2-ynyloxy | SiPcCl₂ | Used for "click" chemistry modifications | tandfonline.com |

| Cationic ammonium (B1175870) ligands | Sulfur-substituted SiPc | Improved hydrophilicity and red-shifted absorption | rsc.org |

| Ligands with PSMA inhibitor | SiPcCl₂ or SiPc(OH)₂ | Targeted for photodynamic therapy of prostate cancer | nih.govresearchgate.net |

Approaches for Asymmetric Axial Functionalization

The synthesis of asymmetrically functionalized silicon phthalocyanines, where two different ligands occupy the axial positions, presents a greater synthetic challenge but offers the potential for creating molecules with unique, directional properties. rsc.org

One strategy involves the sequential substitution of the chlorine atoms in SiPcCl₂. By carefully controlling the stoichiometry and reaction conditions, it is possible to replace one chloride at a time. However, this often leads to a mixture of the symmetrically and asymmetrically substituted products, requiring careful purification. google.com

A more controlled approach involves the partial hydrolysis of a symmetrically disubstituted silicon phthalocyanine. For instance, selective hydrolysis of one of the two axial Si-O-Si linkages in a symmetrically substituted bis(trialkylsiloxy)silicon phthalocyanine can yield an asymmetrically substituted derivative with one siloxy group and one hydroxyl group. rsc.org This hydroxyl group can then be further reacted to introduce a different functional group.

Recent research has focused on developing more reliable methods for synthesizing asymmetrically substituted silicon phthalocyanines. For example, a new asymmetric Si(IV)Pc has been synthesized where one axial position is occupied by the non-steroidal anti-inflammatory drug meloxicam (B1676189) and the other by triethylene glycol monomethyl ether. nih.gov Another example involves the creation of axially asymmetrically modified silicon phthalocyanines with a nucleoside derivative on one side and an aminoethylphenoxy or glycol derivative on the other, showing good amphiphilicity and high photodynamic activity. google.com

| Axial Ligand 1 | Axial Ligand 2 | Key Features | Reference |

| Meloxicam | Triethylene glycol monomethyl ether | Asymmetric, potential anti-inflammatory properties | nih.gov |

| Uridine/Cytidine/Adenosine derivative | Aminoethylphenoxy/Triethylene glycol/Tetraethylene glycol derivative | Amphiphilic, high photodynamic activity | google.com |

Influence of Axial Ligand Chemistry on Molecular Structure and Reactivity

The chemical nature of the axial ligands has a profound impact on the molecular structure and reactivity of silicon phthalocyanines. nih.gov The size, shape, and electronic properties of the axial ligands can influence:

Solubility and Aggregation: Bulky axial ligands can effectively prevent the π-π stacking that leads to aggregation, thereby improving the solubility of the phthalocyanine in various solvents. rsc.org This is crucial for many applications where the monomeric form of the phthalocyanine is desired.

Electronic Properties: The electron-donating or electron-withdrawing nature of the axial ligands can modulate the electronic structure of the phthalocyanine macrocycle. This, in turn, affects its absorption and emission spectra, as well as its redox potentials. researchgate.net For instance, the introduction of electron-withdrawing groups can lead to a red-shift in the Q-band absorption. researchgate.net The introduction of cationic axial ligands on sulfur-substituted silicon phthalocyanines has been shown to cause an exceptional red-shift of the Q band to around 900 nm. rsc.org

Reactivity: The axial ligands can directly participate in chemical reactions or influence the reactivity of the phthalocyanine core. For example, the reactivity of the axial Si-O bond can be tuned. Studies have shown that the nature of the axial linker, such as an alkoxy (Si-O-C) versus a silyloxy (Si-O-Si) bond, can affect the stability and photodynamic efficiency of the molecule. researchgate.net The axial reactivity of peripherally substituted silicon phthalocyanines has been studied to develop new synthetic routes for axially functionalized monomers and dimers. acs.orgacs.org

Molecular Orientation and Thin-Film Properties: In the solid state, the axial ligands play a critical role in determining the packing and orientation of the phthalocyanine molecules. This is particularly important for applications in organic electronics, where the molecular arrangement in thin films dictates device performance. The functionalization of axial ligands has been shown to influence the energy transfer in quantum dot-based donor-acceptor pairs. nih.gov Furthermore, the molecular orientation of axially functionalized silicon phthalocyanines on different surfaces can significantly impact the performance of organic thin-film transistors. acs.org

Peripheral Functionalization of the Phthalocyanine Macrocycle

The introduction of functional groups onto the outer benzene (B151609) rings of the phthalocyanine macrocycle is a key strategy for modifying its physical and chemical properties, such as solubility and electronic behavior. nih.gov This can be achieved through two primary routes: direct substitution on a pre-formed phthalocyanine ring or by building the macrocycle from already substituted precursors. nih.gov

Direct Ring Substitution Methodologies

Direct functionalization involves chemically altering the peripheral positions of an existing silicon phthalocyanine molecule. rsc.org This approach, often achieved through aromatic electrophilic substitution, allows for the introduction of various substituents. nih.gov

One notable example of direct substitution is chloromethylation. This reaction leads to the formation of chloromethylphthalocyanine macrocycles, which are valuable as versatile precursors for further functionalization. umich.edu These chloromethyl groups can be subsequently converted into a wide array of other functional groups, providing a gateway to diverse derivatives. However, a significant drawback of this method is the typical formation of a mixture of positional isomers, which can be challenging to separate. umich.edu Another direct method is lithiation followed by treatment with reagents like Me3SiCl to produce polysilylated phthalocyanines. umich.edu

Precursor-Based Substitution Approaches

A more controlled and widely used method involves the synthesis of the phthalocyanine macrocycle from precursors that already bear the desired functional groups. umich.eduresearchgate.net This bottom-up approach generally provides better control over the final structure and purity of the product. The most common precursors are substituted phthalonitriles, which undergo a cyclotetramerization reaction to form the phthalocyanine ring. umich.eduresearchgate.netresearchgate.net

This precursor-based strategy is advantageous as it allows for the precise placement of substituents. umich.edu The synthesis of these substituted phthalonitriles is a critical first step and often involves multi-step sequences, such as the 'acidic' route (transforming phthalic acid derivatives) or the Rosenmund-von Braun reaction (converting o-dihalides to dinitriles). umich.edu The choice of precursor directly dictates the substitution pattern on the final phthalocyanine product.

Control over Substituent Isomerism and Degree of Functionalization

A major challenge in phthalocyanine synthesis is controlling the number and position of substituents, which leads to the formation of different isomers. umich.eduuea.ac.uk When a monosubstituted phthalonitrile is used as a precursor, the statistical cyclotetramerization typically results in a mixture of four main positional isomers. uea.ac.uk

The steric and electronic properties of the substituents can influence the ratio of these isomers. For instance, bulky substituents may favor the formation of less sterically hindered isomers. uea.ac.uk Despite the challenges, in some cases, all four possible isomers of tetrasubstituted phthalocyanines have been observed and identified using techniques like 29Si NMR spectroscopy. umich.edu Achieving a specific degree of functionalization, such as creating octasubstituted versus tetrasubstituted phthalocyanines, is typically managed by selecting appropriately disubstituted or monosubstituted phthalonitrile precursors, respectively. nih.govresearchgate.net

Table 1: Positional Isomers in Tetrasubstituted Phthalocyanines

| Isomer Symmetry | Description |

|---|---|

| C4h | Substituents are positioned at similar locations on each of the four isoindole units, leading to high symmetry. |

| C2v | Two pairs of substituted isoindole units are arranged symmetrically. |

| Cs | Substituents are arranged asymmetrically, leading to lower symmetry. |

| D2h | Substituted isoindole units are located on opposite sides of the macrocycle. |

Advanced Synthetic Strategies for Complex Architectures

Beyond simple peripheral functionalization, advanced strategies are employed to construct complex, multi-component systems and polymeric materials based on the this compound framework. These approaches are crucial for developing materials with highly specialized functions.

Covalent Conjugation Techniques

Covalent conjugation involves linking silicon phthalocyanine units to other molecules, such as biomolecules or nanoparticles, to create hybrid materials with combined or enhanced properties. rsc.orgacs.org The axial positions of silicon phthalocyanines, occupied by the dihydroxyl groups, are prime sites for such modifications. rsc.orgrsc.org

These techniques have been used to attach silicon phthalocyanines to monoclonal antibodies, creating conjugates for targeted therapies. rsc.org For instance, the IR700 dye, a silicon phthalocyanine derivative, has been covalently tethered to antibodies that target specific growth factor receptors on cancer cells. rsc.org Another strategy involves taking advantage of the thiophilic nature of gold to create covalent assemblies between silicon phthalocyanines and gold nanoparticles (AuNPs). rsc.org Such covalent linkages are essential for designing sophisticated drug delivery systems and theranostic agents. nih.gov

Polymerization and Oligomerization Approaches

This compound is a key monomer for the synthesis of oligomeric and polymeric materials. rsc.org The formation of these larger structures typically occurs through condensation reactions between the axial hydroxyl groups, creating stable μ-oxo (Si-O-Si) linkages. rsc.orgresearchgate.net

This process allows for the construction of cofacial stacks of phthalocyanine rings, forming well-defined oligomers and polymers. nih.gov The properties of the resulting phthalocyaninato-polysiloxanes are heavily influenced by the peripheral substituents on the phthalocyanine rings. researchgate.net Research has shown that strong electron-donating and sterically small peripheral groups are dominant factors in achieving high-molecular-weight polymers. researchgate.net These polymers can exhibit interesting properties, such as forming columnar liquid crystal phases. researchgate.net Stepwise synthetic strategies have also been developed to create complex hetero-chromophore arrays, linking silicon phthalocyanines with other macrocycles like porphyrins. researchgate.net

Table 2: Research Findings on Silicon Phthalocyanine Polymerization

| Study Focus | Key Findings | Reference |

|---|---|---|

| Bulk-State Polymerization | Strong electron-donating ability and low steric hindrance of peripheral substituents lead to high-molecular-weight polymers. The resulting polymers can form columnar liquid crystals. | researchgate.net |

| μ-oxo Bridged Polymers | Hydroxy-capped oligomers, formed from the reaction of dihydroxysilicon phthalocyanine and dichlorosilicon phthalocyanine, can be further reacted with chlorosilanes to form polymers. | rsc.org |

| Cofacial Oligomers | Crystal structures of cofacial silicon phthalocyanine dimers and trimers show staggering angles of approximately 16° between adjacent rings due to long-directional interactions. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Silicon Dihydroxyl Phthalocyanine

Electronic Absorption and Emission Spectroscopy Investigations

The photophysical properties of silicon phthalocyanines are primarily dictated by the 18 π-electron system of the phthalocyanine (B1677752) macrocycle. rsc.org These properties, including light absorption and emission, are sensitive to the molecular environment and the nature of the axial substituents on the central silicon atom. rsc.orgrsc.org

The electronic absorption spectrum of silicon phthalocyanine is characterized by two principal absorption bands: the Q-band in the visible/near-infrared region (600–750 nm) and the B-band (also known as the Soret band) in the near-UV region (300–500 nm). mdpi.com The Q-band, which is responsible for the molecule's intense color, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com The B-band corresponds to deeper π-π* transitions.

The position and intensity of these bands are influenced by the solvent. For instance, many silicon phthalocyanine derivatives exhibit a sharp, intense Q-band maximum around 670-680 nm. In dimethylformamide (DMF), several axially substituted silicon phthalocyanines show Q-band maxima consistently at 668 ± 2 nm and B-band maxima at 352 ± 1 nm. nih.gov In dimethyl sulfoxide (B87167) (DMSO), a silicon tetra(tert-butyl)phthalocyanine dihydroxide derivative displayed a Q-band maximum at 693 nm. researchgate.net The solvent can affect the aggregation state of the phthalocyanine molecules; for example, a β-substituted zinc phthalocyanine showed a broadening of the Q-band in hexane, suggesting aggregation, while sharp bands were observed in solvents like toluene, THF, and DCM. mdpi.com

| Compound Type | Solvent | Q-Band λmax (nm) | B-Band λmax (nm) | Reference |

|---|---|---|---|---|

| Axially Substituted SiPc | Dimethylformamide (DMF) | 668 ± 2 | 352 ± 1 | nih.gov |

| SiPc Derivative | Dimethyl Sulfoxide (DMSO) | 681 | Not Specified | scirp.org |

| (OH)Si-tBuPc | Dimethyl Sulfoxide (DMSO) | 693 | Not Specified | researchgate.net |

| β-Substituted ZnPc | Dichloromethane (B109758) (DCM) | 682 | ~354 | mdpi.com |

Upon absorption of light, silicon phthalocyanines can dissipate the excitation energy through fluorescence. The fluorescence quantum yield (ΦF) represents the efficiency of this emission process. Silicon phthalocyanines are known for their strong fluorescence in the far-red region of the spectrum. rsc.org

Measurements for various axially substituted silicon phthalocyanines have yielded a range of fluorescence quantum yields, which are highly dependent on the nature of the axial ligands and the solvent. For example, two silicon phthalocyanine derivatives (1a and 1b) in DMSO, using Zinc Phthalocyanine (ZnPc) as a reference, showed fluorescence quantum yields of 0.20 and 0.31, respectively. scirp.org Another derivative, CBT-SiPc, was reported to have a fluorescence quantum yield of 0.121 and a fluorescence lifetime (τs) of 7.26 ns. nih.gov The presence of heavy atoms or certain functional groups can quench fluorescence, leading to lower quantum yields. The Stokes' shift, the difference between the maximum absorption and emission wavelengths, is typically small for these rigid molecules, often in the range of 6-10 nm. researchgate.net

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τs) | Reference |

|---|---|---|---|---|

| SiPc Derivative 1a | DMSO | 0.20 | Not Specified | scirp.org |

| SiPc Derivative 1b | DMSO | 0.31 | Not Specified | scirp.org |

| CBT-SiPc | Not Specified | 0.121 | 7.26 ns | nih.gov |

Following photoexcitation, the molecule can undergo intersystem crossing from the singlet excited state (S1) to a long-lived triplet state (T1). The dynamics of this triplet state are crucial for applications like photodynamic therapy, as the triplet molecule can transfer its energy to molecular oxygen to generate reactive singlet oxygen (1O2).

Laser flash photolysis studies on silicon phthalocyanines have shown that photoexcitation generates triplet states that decay with lifetimes in the microsecond range. nih.gov For a series of silicon phthalocyanines in DMF, triplet state lifetimes were in the hundreds of microseconds region. nih.gov The triplet state can be quenched by molecular oxygen, with bimolecular quenching rate constants measured to be near 2 x 109 M-1s-1, indicating an efficient energy transfer process. nih.gov The singlet oxygen quantum yield (ΦΔ), a measure of the efficiency of singlet oxygen production, varies significantly depending on the axial ligands. Yields can be as high as 0.66 or as low as <0.1, with reductions often attributed to intramolecular quenching processes. nih.govscirp.org

Vibrational and Nuclear Magnetic Resonance Spectroscopies

While electronic spectroscopy probes the electronic transitions, vibrational and NMR spectroscopies provide detailed information about the molecule's structural framework and the specific chemical environments of its atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In silicon dihydroxyl phthalocyanine, key vibrational bands confirm its structure.

The spectra of phthalocyanines contain many sharp bands, particularly below 1700 cm-1, which are characteristic of the stretching and bending of the aromatic C-C and C-N bonds within the macrocycle. researchgate.net For silicon-containing compounds, the Si-O-Si asymmetric stretching vibration is a prominent feature, typically appearing in the 1000-1140 cm-1 region. horiba.comresearchgate.net The presence of hydroxyl groups (-OH) on the silicon atom would give rise to a characteristic O-H stretching band, typically broad, around 3400-3680 cm-1. researchgate.netdtic.mil Additionally, Si-H stretching vibrations, if present from synthesis intermediates or decomposition, are observed around 2100 cm-1. dtic.milresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|

| O-H Stretch (hydroxyl) | 3400 - 3680 | researchgate.netdtic.mil |

| C-H Stretch (aromatic) | ~2980 | horiba.com |

| Phthalocyanine Ring Vibrations | < 1700 | researchgate.net |

| Si-O-Si Asymmetric Stretch | 1000 - 1140 | horiba.comresearchgate.net |

| Si-H Stretch | ~2100 | dtic.milresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise molecular structure. 1H NMR provides information about the protons in the molecule, while 29Si NMR can directly probe the silicon center.

In the 1H NMR spectrum of silicon phthalocyanines, the protons on the periphery of the phthalocyanine ring typically appear as complex multiplets in the aromatic region, from approximately 7.8 to 10.2 ppm. dtic.mil The exact chemical shifts are sensitive to the substitution pattern on the ring. Protons of axial ligands attached to the silicon atom will have distinct signals; for example, protons on alkyl chains of siloxy ligands appear in the upfield region (e.g., -2.0 to 0.7 ppm). dtic.mil

29Si NMR is particularly useful for characterizing polysiloxanes and other silicon-containing compounds. magritek.com Although the 29Si isotope has a low natural abundance (4.7%), it provides a wide chemical shift range that is highly sensitive to the silicon atom's chemical environment. magritek.com This sensitivity allows for the clear identification of the silicon core within the phthalocyanine and confirmation of the nature of the axial ligands, distinguishing it from other potential structures. magritek.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an essential analytical tool for the precise determination of the molecular weight of this compound and for studying its fragmentation patterns. This technique provides unequivocal confirmation of the compound's identity and offers insights into its structural stability. The theoretically computed molecular weight of this compound (C₃₂H₁₈N₈O₂Si) is approximately 574.6 g/mol . nih.govsigmaaldrich.com Experimental measurements using mass spectrometry verify this value, with reported monoisotopic masses around 574.132198 Da. nih.govchemspider.com

Analysis is often performed using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. researchgate.net In fragmentation analysis, the molecule is broken down into smaller, charged fragments. For this compound, the fragmentation pattern would typically show the initial loss of the axial hydroxyl (-OH) groups, followed by the cleavage of the stable phthalocyanine macrocycle. This analysis is crucial for confirming the presence and bonding of the axial ligands to the central silicon atom.

Table 1: Molecular Weight Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₁₈N₈O₂Si | americanelements.com |

| Average Mass | 574.636 Da | chemspider.com |

| Molecular Weight | 574.6 g/mol | nih.gov |

| Monoisotopic Mass | 574.132198 Da | nih.govchemspider.com |

X-ray Based Structural and Morphological Probing

X-ray-based techniques are indispensable for a comprehensive understanding of the elemental composition, molecular orientation, and physical morphology of this compound, particularly in thin-film applications.

X-ray Photoemission Spectroscopy for Material Purity and Elemental Composition

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, XPS is employed to verify its purity by detecting the presence of silicon, nitrogen, oxygen, and carbon in the expected stoichiometric ratios. researchgate.net It can also identify any residual impurities, such as chlorine from precursor materials like dichlorosilicon phthalocyanine. researchgate.net

The power of XPS lies in its ability to probe the chemical environment of an atom by measuring the binding energy of its core electrons. For instance, the Si 2p spectrum can distinguish between elemental silicon and silicon bonded to oxygen (Si-O), as in the dihydroxyl ligand. thermofisher.com Similarly, the N 1s spectrum confirms the bonding environment within the phthalocyanine ring, and the O 1s spectrum verifies the hydroxyl groups. This detailed analysis confirms that the desired chemical structure has been successfully synthesized. researchgate.net

Table 2: Typical Binding Energies for Elements in this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Silicon | Si 2p | ~102 eV | Si-O / Si-N |

| Oxygen | O 1s | ~532 eV | Si-O-H |

| Nitrogen | N 1s | ~399 eV | C-N=C (in Pc ring) |

| Carbon | C 1s | ~285-286 eV | C-C, C-H, C-N (in Pc ring) |

Note: Exact binding energies can vary slightly based on instrument calibration and specific chemical environment.

Near-Edge X-ray Absorption Fine Structure Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for determining the orientation of molecules on surfaces. nih.gov The technique relies on the absorption of polarized synchrotron radiation to excite core-level electrons to unoccupied molecular orbitals. The absorption intensity depends on the relative orientation of the electric field vector of the X-rays and the transition dipole moment of the specific molecular bond. nih.gov

For thin films of this compound, polarization-dependent NEXAFS studies at the Si K-edge are particularly revealing. researchgate.net Research has shown that when these molecules are deposited on a substrate, they adopt a specific orientation. The intensities of the resonance peaks show strong polarization dependence. researchgate.netresearchgate.net Quantitative analysis of this dependence has revealed that the plane of the phthalocyanine ring, defined by the Si-N bonds, tends to lie parallel to the substrate surface, while the axial Si-O bonds are oriented perpendicular to the surface. researchgate.netresearchgate.net

Table 3: Si K-edge NEXAFS Peak Assignments and Inferred Molecular Orientation

| Peak Energy (eV) | Assignment | Inferred Bond Orientation (Relative to Surface) |

| ~1847.2 | Si 1s → σ(Si-N) | Lying down (Parallel) |

| ~1852.4 | Si 1s → σ(Si-O) | Out-of-plane (Perpendicular) |

Source: Data derived from studies on silicon phthalocyanine thin films. researchgate.netresearchgate.net

Scanning Transmission X-ray Microscopy for Thin Film Morphology

Scanning Transmission X-ray Microscopy (STXM) combines X-ray absorption spectroscopy with microscopy, enabling the investigation of morphology and chemical composition at the nanoscale. researchgate.net While AFM and SEM provide topographical information, STXM provides chemical sensitivity, allowing researchers to create spatially resolved chemical maps of a thin film. researchgate.netnih.govscirp.org

Electrochemical Characterization Techniques

Electrochemical methods are vital for probing the electronic properties of this compound, including its ability to accept or donate electrons. These properties are fundamental to its potential use in organic electronic devices.

Cyclic Voltammetry for Redox Potentials

Cyclic Voltammetry (CV) is the most commonly used technique for investigating the electrochemical behavior of molecules. researchgate.net The method involves cycling the potential of an electrode immersed in a solution of the compound and measuring the resulting current. The resulting plot, a cyclic voltammogram, reveals the oxidation and reduction potentials of the species. mdpi.com

For this compound, CV is used to determine the potentials at which the phthalocyanine macrocycle undergoes oxidation (electron removal) and reduction (electron addition). sigmaaldrich.com These redox potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energy levels are critical parameters that govern charge injection and transport in organic semiconductor devices. The reversibility of the redox processes, also determined from the CV, provides information about the chemical stability of the molecule upon oxidation and reduction. researchgate.net

Table 4: Representative Electrochemical Data Obtainable from Cyclic Voltammetry

| Measurement | Significance |

| First Oxidation Potential (Eₒₓ) | Relates to the HOMO energy level |

| First Reduction Potential (EᵣₑᏧ) | Relates to the LUMO energy level |

| Electrochemical Gap (Eₒₓ - EᵣₑᏧ) | Provides an estimate of the electronic band gap |

| Peak Separation (ΔEₚ) | Indicates the reversibility of the redox process |

Square Wave Voltammetry for Electropolymerization Behavior

The electropolymerization characteristics of silicon phthalocyanine derivatives can be effectively investigated using square wave voltammetry (SWV). This advanced electrochemical technique offers high sensitivity and rapid scan rates, making it well-suited for monitoring the formation and redox behavior of polymer films on an electrode surface. While direct studies on the electropolymerization of this compound using SWV are not extensively detailed in the reviewed literature, valuable insights can be drawn from studies on closely related, axially functionalized silicon phthalocyanines.

Research on a series of axially disubstituted silicon(IV) phthalocyanines bearing electropolymerizable ligands provides a strong model for understanding the electropolymerization process as analyzed by SWV. rsc.org In these studies, the phthalocyanine molecules are designed with specific axial groups that can undergo polymerization upon electrochemical stimulation.

The electropolymerization is typically initiated by applying a positive potential scan, which oxidizes the electropolymerizable groups on the axial ligands. This oxidation leads to the formation of radical cations, which then couple to form a polymer film on the working electrode. SWV is particularly useful for observing this process. As the polymer film grows with each successive scan, an increase in the current of the redox peaks associated with the phthalocyanine ring is observed. This indicates the accumulation of electroactive material on the electrode surface.

In a representative study, the electropolymerization of axially disubstituted silicon(IV) phthalocyanines was carried out in a dichloromethane solution containing tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte. rsc.org The working electrode was an indium tin oxide (ITO) coated glass slide, with a platinum wire as the counter electrode and a saturated calomel (B162337) electrode (SCE) as the reference. The SWV scans were typically recorded from -1.50 V to 1.50 V.

The square wave voltammograms of the monomeric silicon phthalocyanine derivatives typically show characteristic reduction and oxidation peaks corresponding to the phthalocyanine macrocycle. During electropolymerization, new redox waves corresponding to the polymer film appear and grow in intensity with repeated scans. For instance, a study on silicon(IV) phthalocyanines with axially ligated electropolymerizable 3,4-ethylenedioxythiophene (B145204) moieties demonstrated that the type of axial ligand influences the electropolymerization process. rsc.org

The table below summarizes typical parameters and observations from SWV studies on the electropolymerization of axially functionalized silicon phthalocyanines, which can be considered analogous to the expected behavior of this compound under similar conditions.

| Parameter | Value / Observation |

| Working Electrode | Indium Tin Oxide (ITO) |

| Counter Electrode | Platinum Wire |

| Reference Electrode | Saturated Calomel Electrode (SCE) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Supporting Electrolyte | Tetrabutylammonium Perchlorate (TBAP) |

| Potential Range | -1.50 V to 1.50 V vs. SCE |

| Initial Scan | Shows redox peaks of the monomeric species. |

| Successive Scans | - Increase in the current of the phthalocyanine-based redox peaks. - Formation of a stable and well-adhered polymer film on the electrode. - Appearance of new redox couples associated with the polymeric film. |

| Influence of Axial Ligand | The nature of the electropolymerizable axial ligand affects the ease of polymerization and the stability of the resulting film. rsc.org |

It is important to note that while these findings are for axially functionalized silicon phthalocyanines designed for electropolymerization, the fundamental principles of using SWV to monitor film growth and redox activity would be applicable to this compound if it were to undergo electropolymerization, for instance, through the formation of poly-μ-oxo-silicon phthalocyanine chains under specific electrochemical conditions.

Theoretical and Computational Investigations of Silicon Dihydroxyl Phthalocyanine Electronic Structure and Reactivity

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the electronic characteristics of silicon dihydroxyl phthalocyanine (B1677752). These methods allow for a detailed analysis of molecular orbitals, energy gaps, and charge distributions, which are crucial for understanding the material's behavior in electronic devices.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's electronic properties and reactivity. For silicon phthalocyanine derivatives, quantum chemical calculations have consistently shown that the HOMO and LUMO are primarily localized on the extended π-system of the phthalocyanine macrocycle, with minimal contribution from the central silicon atom. researchgate.net

Theoretical studies on silicon dihydroxyl phthalocyanine (SiPc(OH)₂) have determined the energies of these frontier orbitals. anahuac.mxnih.govrciueducation.org These calculations are essential for predicting the material's potential as an electron donor or acceptor in charge transfer processes. A study on an axially disubstituted silicon(IV) phthalocyanine compound reported HOMO and LUMO energy values of -5.438 eV and -3.630 eV, respectively, as determined by TD-DFT methods. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -5.438 researchgate.net |

| LUMO | -3.630 researchgate.net |

This table presents data for an axially disubstituted silicon(IV) phthalocyanine derivative, providing a reference for the typical energy levels in such compounds.

Energy Gap Determination and Electronic Density Distributions

The energy gap (Egap) between the HOMO and LUMO is a critical parameter that dictates the electronic and optical properties of a semiconductor. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. For an axially disubstituted silicon(IV) phthalocyanine, the energy gap was calculated to be 1.807 eV. researchgate.net

Computational studies on this compound have also focused on determining its optical band gap from theoretical calculations and experimental UV-Vis spectra. anahuac.mxnih.govrciueducation.org The distribution of electron density within the molecule is another important aspect revealed by computational analysis. In x-form silicon phthalocyanine crystals, the electron-density distributions are visualized as isosurfaces, which provide a graphical representation of the spatial arrangement of electrons within the molecular orbitals. anahuac.mx

| Parameter | Value (eV) |

| Energy Gap (ΔE) | 1.807 researchgate.net |

This table shows the calculated energy gap for an axially disubstituted silicon(IV) phthalocyanine derivative.

Molecular Dynamics and Structural Optimization Studies

In addition to electronic properties, computational methods are employed to investigate the three-dimensional structure and intermolecular interactions of this compound. These studies are crucial for understanding how the molecules pack in the solid state and how they interact with their environment.

Modeling of Hydrogen Bridge Formation and Intermolecular Interactions

Hydrogen bonding plays a critical role in the supramolecular assembly and crystal packing of this compound. The hydroxyl groups attached to the silicon atom are capable of forming hydrogen bonds, which can influence the material's properties.

Theoretical calculations have been used to model the formation of hydrogen bridges in systems involving this compound. anahuac.mxnih.govrciueducation.org One study detailed two types of hydrogen bridge formations when SiPc(OH)₂ interacts with dienynoic acids. The first is a peripheral interaction between the terminal oxygen atoms of the acid and the hydrogen atoms of the phthalocyanine's aromatic rings. The second involves the interaction at the nitrogen atoms of the phthalocyanine. anahuac.mxnih.govrciueducation.org In the crystal structure of a related compound, dimethoxysilicon phthalocyanine, it was observed that water molecules are included and form hydrogen bonds. researchgate.net

Mechanistic Insights from Computational Photochemistry

Computational photochemistry provides powerful tools to unravel the complex mechanisms underlying the photo-induced reactions of this compound. By simulating the behavior of the molecule upon light absorption, researchers can gain detailed insights into the pathways of photo-cleavage and the nature of transient species formed.

A key feature of silicon phthalocyanines is the photolability of their axial Si–O bonds. rsc.org Computational studies, specifically Bond-Dissociation Energy (BDE) calculations, have been instrumental in understanding the mechanism of this photo-cleavage. These calculations compare the energy required for different bond-breaking pathways.

Theoretical models have shown that upon photoexcitation, the cleavage of the axial Si-O bond can occur through two primary mechanisms: homolytic cleavage (where the bonding electrons are split evenly between the two fragments, forming radicals) and heterolytic cleavage (where one fragment retains both electrons, forming ions). BDE calculations consistently indicate that homolytic cleavage is the significantly more favorable pathway. rsc.orgresearchgate.net This preference is attributed to the extensive delocalization of the resulting unpaired electron over the large aromatic phthalocyanine ring, which stabilizes the radical species. rsc.org

Table 1: Calculated Bond Dissociation Energies for Axial Ligand Cleavage in Silicon Phthalocyanine Derivatives

| Cleavage Pathway | Calculated Bond Dissociation Energy (kcal/mol) | Reference |

| Homolytic Cleavage | ~50 | rsc.orgresearchgate.net |

| Heterolytic Cleavage | ~190 | rsc.orgresearchgate.net |

This interactive table summarizes the calculated energies required for breaking the axial bonds in silicon phthalocyanine derivatives through different mechanisms.

The significant energy difference highlights why photo-cleavage predominantly produces radical intermediates rather than ionic species. This understanding is crucial for applications that rely on the controlled photorelease of axial ligands. rsc.org

Following the determination that homolytic cleavage is the preferred pathway, computational studies have focused on identifying the specific radical intermediates involved in the photochemical reactions of this compound. Upon absorption of light, the silicon phthalocyanine is excited to its triplet state, which can then undergo a photoinduced electron transfer, leading to the formation of a key radical anion intermediate. rsc.org

This transient radical anion is considered a critical species in the subsequent chemical transformations. rsc.orgrsc.org It is proposed to undergo solvolytic ligand exchange, often involving a heptacoordinate silicon transition state. rsc.org Quantum chemical calculations have confirmed that the anion radical can persist even after the initial ligand exchange, suggesting its role in a potential radical chain reaction. rsc.org This process is particularly relevant in the presence of an electron donor, which can accelerate the cleavage phenomenon. rsc.orgrsc.org The presence of these reduced Pc π-radical anion intermediates is a key aspect of the photochemical mechanism, enabling applications such as the photocatalytic splitting of water. rsc.org

Electronic Structure Analysis via Density Functional Theory Approaches

Density Functional Theory (DFT) has become an essential computational method for investigating the ground-state and excited-state properties of phthalocyanine systems. researchgate.net These theoretical calculations provide fundamental insights into the electronic structure, which governs the molecule's optical and chemical behavior. researchgate.netnih.gov For this compound, DFT allows for the analysis of molecular orbitals, energy gaps, and electron density distributions, complementing experimental findings. nih.govrciueducation.organahuac.mx

To specifically probe the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. researchgate.net This method is used to calculate the vertical excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov For silicon phthalocyanines, TD-DFT calculations are crucial for interpreting their characteristic strong absorption in the far-red and near-infrared regions of the spectrum, known as the Q-band. rsc.orgnih.gov

TD-DFT studies on silicon phthalocyanine derivatives help in understanding the nature of electronic transitions, such as the π-π* transitions within the phthalocyanine macrocycle. researchgate.netnih.gov These calculations can predict how modifications to the axial ligands or peripheral substituents will alter the absorption spectrum, guiding the design of new molecules with tailored photophysical properties. nih.govresearchgate.net While TD-DFT is a powerful tool, methodological surveys have been conducted to determine the most accurate functionals and basis sets for phthalocyanines, ensuring a reliable interpretation of their complex electronic spectra. nih.gov

Photophysical and Photochemical Mechanisms of Silicon Dihydroxyl Phthalocyanine

The photophysical and photochemical behavior of silicon dihydroxyl phthalocyanine (B1677752) and its derivatives is centered on their ability to absorb light and channel that energy into producing reactive oxygen species, most notably singlet oxygen (¹O₂). This process is fundamental to their application in areas requiring photosensitization. The efficiency of these mechanisms is highly dependent on the molecule's structure and its surrounding environment.

Singlet Oxygen Generation (¹O₂) Pathways and Efficiencies

The generation of singlet oxygen by silicon phthalocyanines follows the Type II photosensitization mechanism. Upon absorption of light, the phthalocyanine molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). While it can relax back to the ground state via fluorescence, it can also undergo a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of cytotoxic singlet oxygen (¹O₂).

The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The ΦΔ for silicon phthalocyanine derivatives has been determined in various studies, showing a wide range of values depending on the specific molecular structure and the experimental conditions, particularly the solvent used.

For instance, silicon-tetra(tert-butyl)-phthalocyanine dihydroxide exhibits a remarkably high ΦΔ of 0.99. researchgate.net In contrast, a series of axially substituted silicon octaphenoxyphthalocyanines were found to have lower singlet oxygen quantum yields, in the range of 0.15–0.20 in dimethylsulfoxide (DMSO). researchgate.net Studies on other specific derivatives have reported ΦΔ values of 0.66 and 0.59 in DMSO. scirp.orgscirp.org A water-soluble derivative showed a ΦΔ of 0.21 in DMSO and 0.26 in an aqueous solution. nih.gov The introduction of different Schiff-base axial substituents has resulted in ΦΔ values such as 0.43, 0.94, 0.58, and 0.49. nih.govnih.gov

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions | Reference |

| Silicon-tetra(tert-butyl)-phthalocyanine dihydroxide | 0.99 | Ethanol | researchgate.net |

| Schiff-base substituted silicon phthalocyanine (Q-Si1a) | 0.94 | DMSO | nih.govnih.gov |

| Silicon phthalocyanine derivative 1a | 0.66 | DMSO | scirp.orgscirp.org |

| Silicon phthalocyanine derivative 1b | 0.59 | DMSO | scirp.orgscirp.org |

| Schiff-base substituted silicon phthalocyanine (S-Si1a) | 0.58 | DMSO | nih.govnih.gov |

| Axially substituted water-soluble silicon phthalocyanine | 0.26 | Water | nih.gov |

| Axially substituted water-soluble silicon phthalocyanine | 0.21 | DMSO | nih.gov |

| Silicon octaphenoxyphthalocyanines | 0.15 - 0.20 | DMSO | researchgate.net |

The molecular structure, particularly the nature of the axial ligands attached to the central silicon atom, plays a critical role in determining the singlet oxygen generation efficiency. The presence of two axial substituents on the silicon atom helps to reduce molecular aggregation, a common issue with planar phthalocyanine molecules that often leads to the quenching of the excited state and a decrease in ¹O₂ production. researchgate.netnih.gov

The electronic properties of these axial ligands are paramount. For example, in a study of silicon phthalocyanines with axial siloxy ligands ending in alkylamine groups, the singlet oxygen yields were significantly reduced (to values <0.1 or ~0.2) when the amine termini could fold back and interact with the excited phthalocyanine ring. nih.gov This interaction facilitates a charge-transfer quenching of the excited state, providing a non-radiative decay pathway that competes with energy transfer to oxygen. nih.gov Conversely, strategic selection of substituents, such as certain Schiff bases, can enhance the intersystem crossing rate, leading to higher triplet state populations and consequently, higher singlet oxygen quantum yields. nih.gov The quaternization of a silicon phthalocyanine derivative was shown to increase the triplet state quantum yield from 0.61 to 0.83, which in turn boosted the singlet oxygen generation (ΦΔ) from 0.42 to 0.69. researchgate.net

The surrounding environment, such as the solvent, also has a notable influence. A water-soluble silicon phthalocyanine derivative demonstrated a higher quantum yield in water (0.26) compared to DMSO (0.21), which was suggested to be due to the ionic nature of the aqueous solution hindering competing photoinduced electron transfer processes. nih.gov However, aggregation in aqueous media can also limit the efficiency of photosensitizers. nsf.gov

A significant enhancement in singlet oxygen generation can be achieved through the synergistic combination of light and ultrasound, a method known as sono-photochemical or sonophotodynamic therapy (SPDT). The application of ultrasound alongside photo-irradiation has been shown to increase the singlet oxygen quantum yields of silicon phthalocyanine derivatives, often by a factor of nearly two. researchgate.netresearchgate.net

This enhancement is attributed to the physical and chemical effects of acoustic cavitation—the formation, growth, and collapse of microbubbles in the liquid medium. The collapse of these bubbles creates localized hotspots of high temperature and pressure, which can facilitate the de-aggregation of photosensitizer molecules and increase the availability of dissolved oxygen for the photosensitization process.

Studies have consistently demonstrated this synergistic effect. For example, the ΦΔ of a silicon phthalocyanine with terminal chloro-phenoxy moieties increased from 0.39 under photochemical conditions to 0.74 with the sono-photochemical method. researchgate.net In another study, two novel Schiff base substituted silicon (IV) phthalocyanine complexes saw their ΦΔ values of 0.35 and 0.72 (photochemical) increase to 1.05 for both under sono-photochemical irradiation. yildiz.edu.tr A quaternized Schiff-base substituted silicon phthalocyanine, which already had a high photochemical ΦΔ of 0.94, reached an exceptional value of 1.06 in sono-photochemical studies. nih.govnih.gov

| Compound | Photochemical ΦΔ | Sono-photochemical ΦΔ | Reference |

| Schiff-base substituted SiPc (O-Pc) | 0.35 | 1.05 | yildiz.edu.tr |

| Schiff-base substituted SiPc (S-Pc) | 0.72 | 1.05 | yildiz.edu.tr |

| Quaternized Schiff-base SiPc (Q-Si1a) | 0.94 | 1.06 | nih.govnih.gov |

| 9(Hydroxymethyl)anthracene substituted SiPc | 0.38 | 0.66 | researchgate.net |

| SiPc with terminal fluoro-phenoxy moiety | 0.41 | 0.77 | researchgate.net |

| SiPc with terminal chloro-phenoxy moiety | 0.39 | 0.74 | researchgate.net |

Photodegradation Mechanisms and Stability Analysis

While efficient at generating singlet oxygen, photosensitizers can also be susceptible to degradation upon prolonged exposure to light. This photodegradation, or photobleaching, can occur through reactions with the singlet oxygen they produce or via other photochemical pathways, leading to a loss of photosensitizing activity.

The stability of a photosensitizer against light-induced decomposition is quantified by its photodegradation quantum yield (Φd). This value represents the fraction of absorbed photons that lead to the destruction of the molecule. A low Φd is a desirable characteristic for any photosensitizer. Silicon phthalocyanine derivatives are generally considered to be stable compounds.

Studies have reported photodegradation quantum yields in the range of 10⁻⁵, indicating good photostability. For example, two water-soluble silicon phthalocyanine derivatives were found to have Φd values of 2.15 × 10⁻⁵ and 0.82 × 10⁻⁵. nih.gov Another study on silicon-tetra(tert-butyl)-phthalocyanine dihydroxide reported a Φd of 1.27 x 10⁻⁵. researchgate.net The slow photobleaching of dihydroxysilicon octaphenoxyphthalocyanine has been observed to occur via a self-sensitized, singlet oxygen-mediated oxidation of the macrocycle. researchgate.net

| Compound | Photodegradation Quantum Yield (Φd) | Reference |

| Water-soluble silicon phthalocyanine derivative 1 | 2.15 × 10⁻⁵ | nih.gov |

| Water-soluble silicon phthalocyanine derivative 2 | 0.82 × 10⁻⁵ | nih.gov |

| Silicon-tetra(tert-butyl)-phthalocyanine dihydroxide | 1.27 × 10⁻⁵ | researchgate.net |

A key photodegradation pathway for some axially substituted silicon phthalocyanines involves the photoinduced cleavage of the axial bonds, such as the Si-C or Si-O bonds. researchgate.netnih.gov This process is distinct from the oxidation of the macrocycle and is initiated by the absorption of light, often in the near-infrared range.

Experimental and computational studies have shown that the cleavage of an axial Si-C bond in a silicon phthalocyanine occurs through a homolytic process. nih.gov This means the bond breaks symmetrically, with each fragment retaining one of the bonding electrons, resulting in the formation of two radicals. This process is driven by a low-lying electronic excitation of the phthalocyanine, which populates an excited state with significant charge-transfer character from the axial ligand towards the macrocycle. nih.gov This electronic redistribution destabilizes the axial bond, leading to its cleavage. The resulting radical intermediate can be quite long-lived. nih.govacs.org This light-induced axial ligand cleavage is a critical photochemical reaction for certain silicon phthalocyanine-based compounds designed for therapeutic applications. researchgate.net The efficiency of this cleavage can be influenced by the nature of the axial ligand, with alkoxy groups showing high cleavage efficiency. rsc.org

Excited State Energy Transfer and Quenching Mechanisms

The de-excitation of silicon dihydroxyl phthalocyanine and its derivatives can occur through various photophysical and photochemical pathways, including energy transfer and quenching events. These processes are fundamental to the molecule's function in various applications and are influenced by its molecular structure and environment.

Intermolecular and Intramolecular Energy Transfer Processes

Excitation energy transfer (EET) is a critical process in systems where silicon phthalocyanine (SiPc) is part of a larger molecular assembly. In such systems, light energy absorbed by one component can be non-radiatively transferred to the SiPc core.

| Table 1: Solvent Effect on Photophysical Processes in BDP-SiPc Triads rsc.org | |

| Solvent | Dominant Depopulation Process of BDP Moiety |

| Toluene (Non-polar) | Excitation Energy Transfer (EET) |

| N,N-dimethylformamide (DMF) (Polar) | Photoinduced Charge Transfer (CT) |

Charge Transfer Quenching Phenomena

Charge transfer (CT) processes represent a significant pathway for quenching the excited state of silicon phthalocyanines. This can occur either intramolecularly or intermolecularly and competes directly with fluorescence and energy transfer. rsc.orgnih.gov

In the BDP-SiPc triads mentioned previously, switching to a polar solvent like N,N-dimethylformamide (DMF) makes photoinduced charge transfer the dominant mechanism for depopulating the excited BDP units. rsc.org Following direct or indirect (via EET) excitation of the SiPc core in a polar medium, a hole transfer can occur, leading to a charge-separated state. rsc.org This charge separation is, however, often short-lived, with rapid charge recombination occurring on a picosecond timescale (e.g., 30-40 ps in DMF). rsc.org

Intermolecular quenching can also occur. The fluorescence of SiPc derivatives can be efficiently quenched by electron donors like triethanolamine (B1662121) or acceptors such as 1,4-benzoquinone. rsc.org This quenching often follows Stern-Volmer kinetics, indicating a bimolecular quenching mechanism. rsc.org The process involves a photoinduced electron transfer, potentially forming reduced Pc π-radical anion intermediates, which are crucial in applications like photocatalytic water splitting. rsc.org The efficiency of these charge transfer processes is highly dependent on the electron-accepting properties of the phthalocyanine macrocycle, which can be tuned by introducing electron-withdrawing groups. nih.gov Theoretical studies combining density functional theory (DFT) with non-equilibrium Green's functions (DFT-NEGF) have been used to analyze charge transport properties, revealing that silicon-based phthalocyanine systems exhibit superior conductance compared to analogues like zinc phthalocyanines, making them promising for photovoltaic applications. rsc.org

| Table 2: Charge Transfer Characteristics in BDP-SiPc Triads rsc.org | |

| Solvent | Charge Recombination Decay Time |

| Toluene | 1.7 - 4.5 ns |

| N,N-dimethylformamide (DMF) | 30 - 40 ps |

Photoinduced Axial Ligand Release and Molecular Transformation

One of the most significant photochemical reactions of silicon phthalocyanines is the light-induced cleavage, or photolysis, of their axial ligands. This reaction dramatically alters the molecule's chemical and physical properties. nih.govacs.orgnih.gov

Mechanisms of Ligand Photolysis

The axial Si-O and Si-C bonds in silicon phthalocyanines are known to be photolabile, capable of dissociating upon irradiation with near-infrared (NIR) light. rsc.org The precise mechanism can vary, but a key pathway involves a photoinduced electron transfer. rsc.org

Detailed spectroscopic and computational studies suggest that upon excitation, the SiPc enters a triplet state. rsc.org In the presence of a reducing agent, an electron is transferred to the SiPc, forming a transient radical anion intermediate. rsc.org This highly reactive intermediate is believed to undergo solvolytic ligand exchange, possibly through a heptacoordinate silicon transition state, leading to the cleavage of the axial ligand. rsc.org Another investigation into the photolysis of an alkylsilicon phthalocyanine revealed competing pathways following the initial homolysis of the Si-C bond: direct ligand exchange at the silicon center or the formation of a long-lived delocalized radical on the phthalocyanine ring itself. nih.gov

An alternative mechanism for ligand release has been demonstrated using X-rays instead of light. rsc.org In this process, the high-energy radiation causes the radiolysis of water, generating hydrated electrons (e−aq). rsc.org These electrons react with the silicon phthalocyanine, cleaving the axial ligands, a process that was found to proceed via a radical chain reaction. rsc.org

Impact on Hydrophilicity and Molecular Aggregation

The photochemical release of axial ligands triggers a profound transformation in the physicochemical properties of the parent molecule, particularly its solubility and aggregation behavior. nih.govacs.org When a silicon phthalocyanine is functionalized with hydrophilic axial ligands, it is typically soluble in aqueous environments and exists in a monomeric, non-aggregated state. rsc.org

Upon NIR light irradiation and subsequent photolysis, these hydrophilic ligands are released. nih.govacs.org The remaining core silicon phthalocyanine molecule is significantly more hydrophobic. rsc.orgnih.gov This abrupt increase in hydrophobicity forces the molecules to self-assemble in aqueous media to minimize contact with water, leading to the formation of dimers or larger aggregates. nih.govacs.org This light-induced aggregation effectively quenches the excited state lifetimes and diminishes the photophysical properties associated with the monomeric form, such as fluorescence. rsc.orgutexas.edu The tendency of phthalocyanines to aggregate is due to their planar and rigid structure, which facilitates the necessary face-to-face stacking. kit.edu This photo-triggered transformation from a soluble, fluorescent monomer to a hydrophobic, non-fluorescent aggregate acts as a "death switch" in applications like photoimmunotherapy, where this physical change is proposed to induce mechanical stress on cell membranes. nih.govnih.gov

| Table 3: Consequences of Photoinduced Axial Ligand Release from a Hydrophilic SiPc Derivative rsc.orgnih.govacs.org | |

| Property | Before NIR Irradiation |

| State of Axial Ligands | Covalently attached and hydrophilic |

| Molecular Hydrophilicity | High |

| Aggregation State (in water) | Monomeric |

| Fluorescence | High |

Supramolecular Chemistry and Self Assembly of Silicon Dihydroxyl Phthalocyanine Architectures

Aggregation Behavior and Its Modulation

The aggregation of silicon dihydroxyl phthalocyanine (B1677752) is significantly influenced by its environment and can be controlled through various strategies. This section explores the factors affecting aggregation and the methods employed to reduce it.

Solvent and Concentration Effects on Aggregation

The solvent environment and the concentration of the phthalocyanine molecules are critical factors that dictate the extent and nature of aggregation. nih.govresearchgate.netresearchgate.net In solution, silicon phthalocyanine molecules can exist as monomers or associate to form dimers, trimers, and higher-order oligomers. csic.es

Solvent Polarity: The polarity of the solvent plays a significant role in the aggregation process. Polar solvents can interact with the hydroxyl groups of the silicon dihydroxyl phthalocyanine, which can disrupt the intermolecular hydrogen bonding that contributes to aggregation. ru.nl Conversely, non-polar solvents tend to promote aggregation as the phthalocyanine molecules preferentially interact with each other rather than the solvent. Aromatic solvents have been observed to cause a red shift in the Q-band of phthalocyanines, indicating specific interactions that stabilize the molecule's LUMO. sci-hub.box

Concentration: The concentration of this compound in a solution directly impacts the degree of aggregation. At low concentrations, the monomeric form is generally favored. As the concentration increases, the likelihood of intermolecular encounters rises, leading to the formation of aggregates. nih.govresearchgate.net This relationship can be observed through spectroscopic techniques, where changes in the absorption spectra, such as the appearance of new bands or shifts in existing ones, indicate the formation of aggregated species. researchgate.netresearchgate.net For some self-assembling peptides, a critical aggregation concentration (CAC) has been identified, above which aggregation into fibrils occurs more rapidly. nih.gov

| Factor | Effect on Aggregation | Underlying Principle |

| Increasing Solvent Polarity | Generally Decreases Aggregation | Solvation of the polar axial hydroxyl groups disrupts intermolecular hydrogen bonding. ru.nl |

| Increasing Concentration | Increases Aggregation | Higher probability of intermolecular collisions and interactions. nih.govresearchgate.net |

| Aromatic Solvents | Can Influence Aggregation & Electronic Properties | Specific π-π interactions between the solvent and the phthalocyanine ring can occur. sci-hub.box |

Design Principles for Aggregation Reduction

The inherent tendency of phthalocyanines to aggregate can be detrimental to their performance in various applications by quenching their excited states. rsc.org Therefore, several design principles have been developed to mitigate this aggregation.

Axial Substitution: One of the most effective strategies to reduce aggregation in silicon phthalocyanines is the introduction of bulky or polar substituents at the axial positions. rsc.org These axial ligands create steric hindrance, physically preventing the planar phthalocyanine rings from stacking closely together. The presence of these axial groups perturbs the planarity of the molecule, which is a key driver for aggregation. rsc.org

Peripheral Substitution: Modifying the peripheral positions of the phthalocyanine ring with bulky groups can also effectively reduce aggregation. rsc.orgconicet.gov.ar Similar to axial substitution, these peripheral groups introduce steric hindrance, making it more difficult for the macrocycles to approach each other and form aggregates. Alkoxy groups are often used for this purpose, which also enhances solubility in organic solvents. conicet.gov.ar

Introduction of Charged Groups: Incorporating charged functional groups into the phthalocyanine structure can prevent aggregation through electrostatic repulsion. This is a common strategy to improve the water solubility of these otherwise hydrophobic molecules.

| Strategy | Mechanism | Example |

| Axial Substitution | Steric hindrance prevents close packing of phthalocyanine rings. rsc.org | Attaching bulky adamantane (B196018) moieties to the axial positions. researchgate.net |

| Peripheral Substitution | Steric hindrance from groups on the outer edge of the ring. rsc.orgconicet.gov.ar | Introduction of octabutoxy groups at non-peripheral positions. conicet.gov.ar |

| Introduction of Charged Groups | Electrostatic repulsion between like-charged molecules. | Sulfonation to introduce sulfonic acid groups. |

Cation-Induced Aggregation Phenomena

The aggregation of certain functionalized phthalocyanines can be induced or modulated by the presence of cations. This phenomenon is particularly relevant for phthalocyanines that have been modified to include crown ether moieties.

Crown ethers are macrocyclic polyethers that can selectively bind specific cations based on the compatibility of the cation's size with the cavity of the crown ether. When crown ethers are attached to a phthalocyanine ring, the addition of a suitable cation can lead to the formation of a complex. ru.nlru.nl This complexation can promote the aggregation of the phthalocyanine molecules, often in a highly ordered manner. ru.nl The type of cation and its concentration can influence the stoichiometry and structure of the resulting aggregates. ru.nl For instance, cations with diameters that match the crown ether cavity can form 4:4 host-guest complexes, while larger cations might induce the formation of 8:4 complexes. ru.nl

Formation of Ordered Supramolecular Structures

The self-assembly of this compound and its derivatives can lead to the formation of highly ordered supramolecular structures. These organized assemblies exhibit interesting properties and have potential applications in various fields.

Columnar Assembly in Solid and Liquid Crystalline States

Phthalocyanines, including this compound, are known to self-assemble into columnar structures. ru.nl In these arrangements, the planar phthalocyanine molecules stack on top of one another, forming extended one-dimensional columns. This type of assembly can be observed in both the solid state and in liquid crystalline phases.

The formation of these columnar structures is driven by π-π stacking interactions between the aromatic macrocycles. In the liquid crystalline state, these columns can exhibit a degree of fluidity, allowing for rotational motion of the molecules around the columnar axis. ru.nl The introduction of peripheral hydrocarbon chains can promote the formation of such liquid crystalline phases. ru.nl

Monolayer and Thin Film Formation at Interfaces (Langmuir-Blodgett Technique)

The Langmuir-Blodgett (LB) technique is a powerful method for creating highly organized thin films of amphiphilic molecules at an interface. nih.gov This technique can be used to form monolayers and multilayers of this compound and its derivatives on solid substrates.

In the LB method, a solution of the phthalocyanine derivative is spread on the surface of a liquid subphase, typically water. The molecules arrange themselves at the air-water interface. By compressing this monolayer with a movable barrier, the molecules can be forced into a more ordered arrangement. This organized monolayer can then be transferred onto a solid substrate by dipping the substrate through the interface. By repeating this process, multilayer films with a well-defined structure can be fabricated. The ability to control the molecular organization in these films is crucial for their potential use in molecular electronics and nanoarchitectonics. nih.gov

Dimerization and Oligomerization through Self-Assembly

The self-assembly of this compound into dimers and larger oligomers is a key feature of its chemical behavior. The axial hydroxyl (Si-OH) groups are highly reactive and can undergo condensation reactions to form stable μ-oxo (Si-O-Si) linkages. This process is a common pathway for the formation of covalently linked, cofacial oligomers and polymers. rsc.org The reaction of silicon phthalocyanine dihydroxide with other molecules containing multiple hydroxyl groups is a known method for producing such oligomers. rsc.org

Detailed structural studies on a series of cofacial silicon phthalocyanine oligomers, including dimers and trimers, have revealed precise geometric arrangements. In these structures, the phthalocyanine rings are not perfectly eclipsed but are offset with specific staggering angles.

Key Research Findings on Cofacial Silicon Phthalocyanine Oligomers:

Crystal structure analysis of dimer and trimer sets shows that adjacent phthalocyanine rings exhibit staggering angles of approximately 16°. nih.gov

These specific angles are not random but are directed by what are termed "long directional interactions" (LDIs), which are significant forces governing the final geometry of the assembly. nih.gov

The ability of these LDIs to control the staggering angle is dependent on the separation distance between the phthalocyanine rings within the oligomer. nih.gov

The formation of these ordered oligomers can significantly alter the material's properties. For instance, while some phthalocyanine assemblies with a face-to-face geometry are non-fluorescent, specific slipped-stack arrangements, similar to those seen in the special pair of bacteriochlorophyll (B101401) dimers in photosynthetic systems, can preserve the fluorescence of the chromophore. researchgate.net

Table 1: Structural Characteristics of Cofacial Silicon Phthalocyanine Oligomers This table is interactive. You can sort and filter the data.

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Linkage | Primarily through μ-oxo (Si-O-Si) bridges formed from condensation of axial hydroxyl groups. | Provides covalent stability to the cofacial oligomeric structure. | rsc.org |

| Arrangement | Cofacial (face-to-face) stacking of phthalocyanine rings. | Maximizes π-π interactions, influencing electronic properties. | nih.gov |

| Staggering Angle | ~16° between adjacent rings in dimers and trimers. | Reduces steric hindrance and is directed by specific intermolecular forces. | nih.gov |

| Governing Force | Long Directional Interactions (LDIs). | Determines the precise, non-eclipsed orientation of the stacked rings. | nih.gov |

Chiral Supramolecular Assembly and Chirality Transfer

Chirality at the supramolecular level is an emergent property that arises from the ordered, three-dimensional arrangement of molecules, even if the constituent molecules are themselves achiral. acs.org this compound, an achiral molecule, can be induced to form large-scale chiral assemblies through a process of chirality transfer. This occurs when the self-assembly process is influenced by an external chiral source, which can range from chiral solvent molecules to deliberately added chiral dopants. nih.govmdpi.com This transfer of asymmetry results in a conformational chirality, where the phthalocyanine units are locked into a specific, non-superimposable spatial arrangement by non-covalent forces. acs.org

Induction and Amplification of Supramolecular Chirality

The generation of a chiral supramolecular structure from achiral this compound monomers begins with chirality induction. This initial step involves biasing the self-assembly process to favor one handedness over the other. For example, doping a solution of achiral molecules with a small amount of a chiral counterpart can direct the co-assembly into helical structures with a preferred handedness. nih.gov The chiroptical properties of molecules can also be significantly influenced by the surrounding solvent, indicating that chiral solvent molecules can act as the inducing agent through non-covalent interactions. mdpi.com

Helical Assembly Formation and Transcription

The induction and amplification of chirality in this compound systems frequently manifest in the formation of helical assemblies. nih.govkaist.ac.kr These are supramolecular polymers where the individual phthalocyanine units are arranged in a distinct spiral or helical pattern. The process by which the chiral information from an inducer dictates the specific handedness (left-handed, M, or right-handed, P) of the resulting helix is known as chirality transcription.